molecular formula C20H18BrNO2 B11035299 8-bromo-4,4,6-trimethyl-6-phenyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione

8-bromo-4,4,6-trimethyl-6-phenyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione

Cat. No.: B11035299
M. Wt: 384.3 g/mol
InChI Key: DSRZRHOADGUFKH-UHFFFAOYSA-N
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Description

8-bromo-4,4,6-trimethyl-6-phenyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione is a complex heterocyclic compound known for its diverse biological activities. This compound is part of the pyrroloquinoline family, which is recognized for its potential therapeutic applications, particularly in the field of anticoagulant therapy .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-bromo-4,4,6-trimethyl-6-phenyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione typically involves a multi-step process. One common method starts with the cyclocondensation of 4-amino-6-tert-butyl-3-methylsulfanyl-1,2,4-triazin-5-one with cyanoacetic acid derivatives in pyridine . This is followed by bromination using N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) in dimethylformamide (DMF) to introduce the bromine atom .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The use of automated systems for reagent addition and product isolation can also enhance efficiency and safety in industrial settings .

Chemical Reactions Analysis

Types of Reactions

8-bromo-4,4,6-trimethyl-6-phenyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted quinoline derivatives, which can exhibit different biological activities depending on the nature of the substituents .

Scientific Research Applications

8-bromo-4,4,6-trimethyl-6-phenyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 8-bromo-4,4,6-trimethyl-6-phenyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione involves its interaction with specific molecular targets. It acts as an inhibitor of blood coagulation factors Xa and XIa, which play crucial roles in the blood coagulation cascade. By inhibiting these factors, the compound can prevent the formation of blood clots, making it a potential therapeutic agent for thrombotic disorders .

Properties

Molecular Formula

C20H18BrNO2

Molecular Weight

384.3 g/mol

IUPAC Name

6-bromo-9,11,11-trimethyl-9-phenyl-1-azatricyclo[6.3.1.04,12]dodeca-4(12),5,7-triene-2,3-dione

InChI

InChI=1S/C20H18BrNO2/c1-19(2)11-20(3,12-7-5-4-6-8-12)15-10-13(21)9-14-16(15)22(19)18(24)17(14)23/h4-10H,11H2,1-3H3

InChI Key

DSRZRHOADGUFKH-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(C2=CC(=CC3=C2N1C(=O)C3=O)Br)(C)C4=CC=CC=C4)C

Origin of Product

United States

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